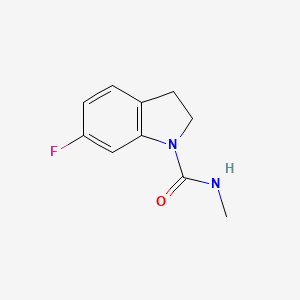![molecular formula C19H22N2OS B14381349 10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL CAS No. 89907-42-6](/img/structure/B14381349.png)
10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound features a phenothiazine core with a piperidine substituent, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of phenothiazine with a piperidine derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenothiazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an aprotic solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Alkylated or acylated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process. It also interacts with neurotransmitter receptors in the brain, modulating their activity. These interactions lead to its observed pharmacological effects, such as antipsychotic activity.
Comparación Con Compuestos Similares
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Known for its antipsychotic effects.
Uniqueness
10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other phenothiazine derivatives, this compound has a piperidine substituent that enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
89907-42-6 |
|---|---|
Fórmula molecular |
C19H22N2OS |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
10-[(1-methylpiperidin-3-yl)methyl]phenothiazin-1-ol |
InChI |
InChI=1S/C19H22N2OS/c1-20-11-5-6-14(12-20)13-21-15-7-2-3-9-17(15)23-18-10-4-8-16(22)19(18)21/h2-4,7-10,14,22H,5-6,11-13H2,1H3 |
Clave InChI |
NKTFCQQTFZFARJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC(=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Nitrofuran-2-yl)[3-(2-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14381277.png)

![3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propane-1,2-diyl diacetate](/img/structure/B14381288.png)
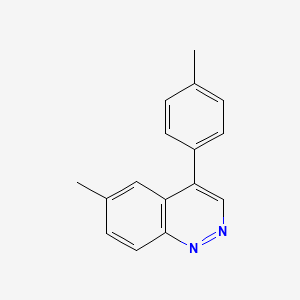
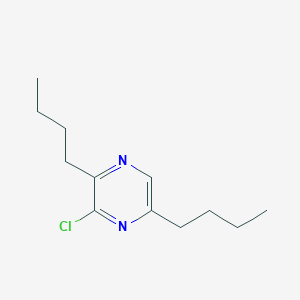
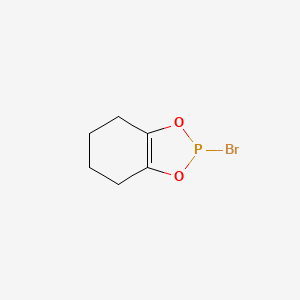
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)
![2,2,2-Trichloroethyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B14381336.png)
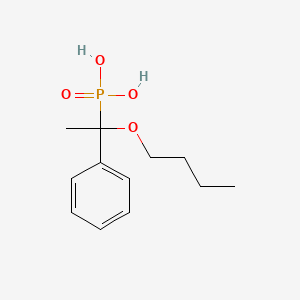
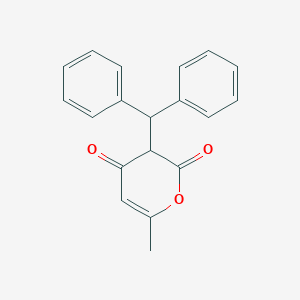
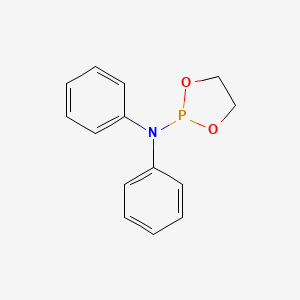
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
